molecular formula C15H11O4- B13993495 4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate

4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate

Cat. No.: B13993495
M. Wt: 255.24 g/mol
InChI Key: LIKHRLCRYVOFEK-UHFFFAOYSA-M
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Description

4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where the biphenyl core is substituted with a methyl group and two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4-methylbiphenyl with appropriate reagents to introduce the carboxylate groups. One common method involves the use of Grignard reagents, where 4-methylbiphenyl is reacted with carbon dioxide in the presence of a Grignard reagent to form the carboxylate groups . The reaction conditions usually require low temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: The major product is 4-methylbiphenyl-4,4’-dicarboxylic acid.

    Reduction: The major products are the corresponding alcohols.

    Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.

Scientific Research Applications

4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of both a methyl group and carboxylate groups on the biphenyl core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis, research, and industry.

Properties

Molecular Formula

C15H11O4-

Molecular Weight

255.24 g/mol

IUPAC Name

4-(4-methoxycarbonylphenyl)benzoate

InChI

InChI=1S/C15H12O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h2-9H,1H3,(H,16,17)/p-1

InChI Key

LIKHRLCRYVOFEK-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

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